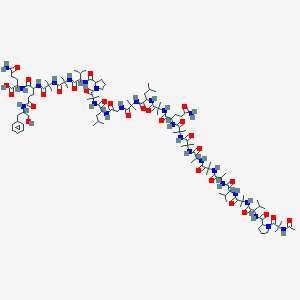
Suzukacillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suzukacillin, also known as this compound, is a useful research compound. Its molecular formula is C111H184N26O29 and its molecular weight is 2346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Suzukacillin exhibits significant antimicrobial properties against a range of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that this compound can disrupt bacterial cell membranes, leading to cell lysis and death, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger, demonstrating its potential as an antifungal agent in clinical settings .
Immunomodulatory Effects
Recent studies suggest that this compound may possess immunomodulatory properties. It has been observed to enhance the immune response in certain animal models, potentially aiding in the treatment of infections by boosting host defenses .
Plant Protection
This compound's antimicrobial properties extend to agricultural applications where it can be used as a biopesticide. Its ability to inhibit plant pathogens can help protect crops from diseases without the adverse effects associated with synthetic pesticides .
Growth Promotion
Research indicates that this compound may promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. This dual action makes it an attractive option for sustainable agriculture practices .
Biochemical Research
This compound is utilized in biochemical research for studying membrane dynamics due to its ability to induce electrical excitability in lipid membranes. This property is valuable for understanding membrane protein interactions and the mechanisms of antibiotic action .
Drug Development
The unique structure of this compound provides a scaffold for drug development. Its modifications can lead to new derivatives with enhanced efficacy or reduced toxicity, paving the way for novel therapeutic agents in infectious disease management .
Case Studies
Propiedades
Número CAS |
11017-50-8 |
|---|---|
Fórmula molecular |
C111H184N26O29 |
Peso molecular |
2346.8 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |
Clave InChI |
SICPFXZHVIAXRP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Sinónimos |
suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















